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Compound of Interest
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Cat. No.: B12409646

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preclinical pharmacokinetics
(PK) and pharmacodynamics (PD) of three leading oncology drug candidates from
Schrédinger, Inc. (NASDAQ: SDGR): SGR-1505, SGR-3515, and SGR-4174. The information
presented herein is collated from publicly available data, including conference abstracts and
presentations, to serve as a resource for researchers and professionals in the field of drug
development.

SGR-1505: A Potent and Selective MALT1 Inhibitor

SGR-1505 is an orally administered, potent allosteric inhibitor of the mucosa-associated
lymphoid tissue lymphoma translocation protein 1 (MALT1). MALT1 is a crucial mediator in the
nuclear factor kappa B (NF-kB) signaling pathway, which is a key driver in various B-cell
malignancies.[1][2] Preclinical studies have demonstrated SGR-1505's potential as a best-in-
class therapeutic agent, both as a monotherapy and in combination with existing standards of
care.[3]

Pharmacokinetics

Preclinical pharmacokinetic parameters of SGR-1505 have been evaluated in multiple species,
demonstrating moderate to high oral bioavailability.[4] A summary of these findings is presented
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in Table 1.
Volume of Oral
. Clearance . . . -
Species . Distribution Half-life (h) Bioavailability
(mL/min/kg)
(L/kg) (%)
Mouse 9.4 1.2 1.6 57
Rat 3.8 0.98 3.1 77
Dog 0.86 2.0 31 92
Cynomolgus
1.7 0.68 5.0 45
Monkey
Table 1:
Preclinical
Pharmacokinetic
Parameters of
SGR-1505.[4]
Pharmacodynamics

Preclinical in vitro and in vivo studies have highlighted the potent pharmacodynamic effects of
SGR-1505. In cell-based assays, SGR-1505 demonstrated superior potency compared to other
MALTL1 inhibitors, such as JNJ-67856633.[1] In vivo, SGR-1505 showed strong anti-tumor
activity in B-cell lymphoma xenograft models.[2][5] A key pharmacodynamic biomarker for
MALT1 inhibition is the reduction of interleukin-2 (IL-2) secretion. In a Phase 1 study with
healthy volunteers, SGR-1505 achieved over 90% inhibition of IL-2 secretion in activated T-
cells, confirming target engagement.[6]

Experimental Protocols

Pharmacokinetic Studies: Standard non-clinical pharmacokinetic studies were likely conducted
in mice, rats, dogs, and non-human primates (cynomolgus monkeys). These studies typically
involve administering a single dose of SGR-1505 via intravenous and oral routes to determine
key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Blood samples are collected at various time points and analyzed using methods like liquid
chromatography-mass spectrometry (LC-MS) to quantify drug concentration.
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Xenograft Models for Efficacy Studies: The anti-tumor activity of SGR-1505 was evaluated in
cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of B-cell
lymphomas.[2] In these models, human lymphoma cells are implanted into immunodeficient
mice. Once tumors are established, mice are treated with SGR-1505, and tumor growth is
monitored over time to assess efficacy.

SGR-3515: A First-in-Class Weel/Mytl Dual Inhibitor

SGR-3515 is an investigational dual inhibitor of Weel and Mytl kinases, which are key
regulators of the cell cycle.[7] By inhibiting both targets, SGR-3515 aims to induce synthetic
lethality in cancer cells, a promising therapeutic strategy.[8] Preclinical data suggests a
favorable pharmacological profile, particularly with an intermittent dosing schedule.[9][10]

Pharmacodynamics

Preclinical studies have shown that SGR-3515 has synergistic anti-tumor activity, leading to
more profound and durable responses compared to inhibitors targeting only Weel or Myt1.[8]
[9] In preclinical oncology models, an optimized, intermittent dosing schedule of SGR-3515
resulted in an improved therapeutic index.[11][12] Data presented at the AACR Annual Meeting
2025 demonstrated superior anti-tumor activity of SGR-3515 monotherapy compared to the
Weel inhibitor ZN-c3 and the Mytl inhibitor RP-6306 in various tumor models.[13][14]
Furthermore, SGR-3515 showed synergistic efficacy when combined with chemotherapy in
xenograft tumor models.[15]

Experimental Protocols

In Vivo Efficacy Studies (Xenograft Models): The anti-tumor effects of SGR-3515 were
assessed in xenograft tumor models.[8][15] These studies likely involved the subcutaneous
implantation of human cancer cell lines into immunodeficient mice. Treatment with SGR-3515,
both as a single agent and in combination with chemotherapy, would be initiated once tumors
reached a specified size. Tumor volumes would be measured regularly to determine the extent
of tumor growth inhibition.

Pharmacodynamic Biomarker Analysis: To confirm target engagement and understand the
mechanism of action in vivo, tumor samples from xenograft models can be analyzed for
biomarkers of Weel/Mytl inhibition. This may include assessing the phosphorylation status of
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CDK1, a downstream target of Weel and Mytl, using techniques like Western blotting or
immunohistochemistry.

SGR-4174: A Potent and Selective SOS1 Inhibitor

SGR-4174 is a selective inhibitor of the Son of Sevenless homolog 1 (SOS1), a guanine
nucleotide exchange factor that plays a critical role in the activation of KRAS.[16] This makes
SGR-4174 a promising therapeutic candidate for KRAS-mutant cancers.[17]

Pharmacokinetics

An abstract from the AACR Annual Meeting 2025 indicated that SGR-4174 demonstrated
favorable pharmacokinetic properties across preclinical species.[18] However, specific
guantitative data have not been publicly disclosed.

Pharmacodynamics

Preclinical data for SGR-4174 demonstrates potent and selective inhibition of the SOS1-KRAS
interaction.[18] In vitro studies have yielded the following key metrics:

Binding to SOS1 (KD): 11 nM

Disruption of SOS1::KRAS interaction (FRET IC50): 13 nM

Inhibition of ERK activation (pERK 1C50): 28-61 nM

Inhibition of tumor cell viability (3D CTG IC50): 42-107 nM

In vivo, SGR-4174 monotherapy resulted in dose-dependent tumor growth inhibition in KRAS
G12C tumor xenograft mouse models.[18] It also showed the ability to induce tumor shrinkage
when used in combination with MEK or KRAS inhibitors in preclinical models of pancreatic and
non-small cell lung cancer.[13]

Experimental Protocols

In Vitro Assays:
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» Binding Affinity: The binding affinity of SGR-4174 to the catalytic domain of SOS1 was likely
determined using biophysical techniques such as surface plasmon resonance (SPR) or
isothermal titration calorimetry (ITC).

o SOS1-KRAS Interaction Assay: A Forster resonance energy transfer (FRET) assay was used
to measure the ability of SGR-4174 to disrupt the interaction between SOS1 and KRAS.[18]

o Cellular Assays: The effect of SGR-4174 on downstream signaling was assessed by
measuring the phosphorylation of ERK (pERK) in cancer cell lines.[18] Cell viability was
likely determined using a 3D tumor cell growth (CTG) assay.[18]

In Vivo Xenograft Studies: The in vivo efficacy of SGR-4174 was evaluated in xenograft models
of KRAS-mutant cancers.[13][18] These studies would involve treating tumor-bearing
immunodeficient mice with SGR-4174 as a single agent or in combination with other targeted
therapies and monitoring tumor growth.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental processes described, the
following diagrams are provided.
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Caption: MALT1 Signaling Pathway Inhibition by SGR-1505.
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Caption: Weel/Mytl Signaling Pathway Inhibition by SGR-3515.
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Caption: SOS1-KRAS Signaling Pathway Inhibition by SGR-4174.
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Experimental Workflows
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Caption: General Workflow for Preclinical Pharmacokinetic Studies.
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Caption: General Workflow for Preclinical Pharmacodynamic (Efficacy) Studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Preclinical Pharmacokinetics and Pharmacodynamics
of Schrédinger's Oncology Pipeline: A Technical Overview]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b12409646#pharmacokinetics-and-
pharmacodynamics-of-sdgr-in-preclinical-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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